molecular formula C12H17NO2 B3392027 N-[1-[4-(hydroxymethyl)phenyl]propan-2-yl]acetamide CAS No. 61630-04-4

N-[1-[4-(hydroxymethyl)phenyl]propan-2-yl]acetamide

Cat. No.: B3392027
CAS No.: 61630-04-4
M. Wt: 207.27 g/mol
InChI Key: MJJLKVBFIZUNJB-UHFFFAOYSA-N
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Description

N-[1-[4-(hydroxymethyl)phenyl]propan-2-yl]acetamide is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a propan-2-yl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[4-(hydroxymethyl)phenyl]propan-2-yl]acetamide typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with isopropylamine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The process can be summarized as follows:

    Step 1: 4-(hydroxymethyl)benzaldehyde reacts with isopropylamine in the presence of a solvent to form an intermediate.

    Step 2: The intermediate is then acetylated using acetic anhydride or acetyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-[4-(hydroxymethyl)phenyl]propan-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-(carboxymethyl)phenylpropan-2-ylacetamide.

    Reduction: Formation of 4-(hydroxymethyl)phenylpropan-2-ylamine.

    Substitution: Formation of various substituted acetamides depending on the reagents used.

Scientific Research Applications

N-[1-[4-(hydroxymethyl)phenyl]propan-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[1-[4-(hydroxymethyl)phenyl]propan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and acetamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[4-(hydroxymethyl)phenyl]-1-methylethyl]acetamide
  • N-(1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)acetamide

Uniqueness

N-[1-[4-(hydroxymethyl)phenyl]propan-2-yl]acetamide is unique due to its specific structural features, such as the hydroxymethyl group attached to the phenyl ring and the propan-2-yl group. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[1-[4-(hydroxymethyl)phenyl]propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(13-10(2)15)7-11-3-5-12(8-14)6-4-11/h3-6,9,14H,7-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJLKVBFIZUNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)CO)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00708852
Record name N-{1-[4-(Hydroxymethyl)phenyl]propan-2-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00708852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61630-04-4
Record name N-{1-[4-(Hydroxymethyl)phenyl]propan-2-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00708852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The ester hydrochloride used as starting material is prepared in the following manner: N-acetyl-4-acetylamphetamine (m.p. 99°-100° C.) is oxidized to 4-(2-acetamidopropyl)-benzoic acid (m.p. 207°-208° C.), this is reduced to give 4-(2-acetamidopropyl)-benzyl alcohol (oil) which is then oxidized to 4-(2-acetamidopropyl)-benzaldehyde (m.p. 84°-86° C.) and this is condensed with malonic acid to give 4-(2-acetamidopropyl)-cinnamic acid (m.p. 207°-208° C.) which is hydrogenated to give β-[4-(2-acetamidopropyl)-phenyl]-propionic acid (m.p. 93°-96° C.). Subsequent acid hydrolysis gives the hydrochloride of β-[4-(2-aminopropyl)-phenyl]-propionic acid which is esterified to give the above-mentioned ethyl ester hydrochloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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